![molecular formula C32H55NO25 B14770269 N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacto-N-fucopentaose II is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in the health and development of breastfed infants. This compound is one of the many human milk oligosaccharides that contribute to the beneficial effects of human milk on infant health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose II can be synthesized through enzymatic transglycosylation. This method involves the use of specific α-1,3/4-L-fucosidases to catalyze the formation of lacto-N-fucopentaose II from lacto-N-tetraose and 3-fucosyllactose. The reaction conditions, such as pH and buffer systems, are crucial for optimizing the yield. For instance, yields of up to 91% have been reported for certain wild-type enzymes .
Industrial Production Methods: Industrial production of lacto-N-fucopentaose II often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the necessary enzymes for the transglycosylation process. This method allows for large-scale production and ensures the consistency and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lacto-N-fucopentaose II primarily undergoes transglycosylation reactions. It can also participate in hydrolysis reactions, where the fucosyl-enzyme intermediate is hydrolyzed to produce lactose and fucose .
Common Reagents and Conditions: The common reagents used in the synthesis of lacto-N-fucopentaose II include lacto-N-tetraose and 3-fucosyllactose. The reaction conditions, such as pH and buffer systems, are enzyme-dependent and play a significant role in the efficiency of the transglycosylation process .
Major Products: The major product of the transglycosylation reaction is lacto-N-fucopentaose II. In hydrolysis reactions, the major products are lactose and fucose .
Wissenschaftliche Forschungsanwendungen
Lacto-N-fucopentaose II has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lacto-N-fucopentaose II is used as a standard in qualitative and semi-quantitative analytical procedures, such as capillary electrophoresis and liquid chromatography .
Biology: In biological research, lacto-N-fucopentaose II is studied for its role in the growth and development of beneficial gut bacteria, such as bifidobacteria. It is also investigated for its potential prebiotic effects .
Medicine: In medicine, lacto-N-fucopentaose II is explored for its potential therapeutic applications, including its role in modulating the immune system and protecting against infections .
Industry: In the food industry, lacto-N-fucopentaose II is considered for use as an ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides .
Wirkmechanismus
Lacto-N-fucopentaose II is one of several fucosylated human milk oligosaccharides. Similar compounds include lacto-N-fucopentaose I, lacto-N-fucopentaose III, and 2’-fucosyllactose. These compounds share structural similarities but differ in their specific linkages and biological activities. For example, lacto-N-fucopentaose I and III have different fucosyl linkages compared to lacto-N-fucopentaose II .
Vergleich Mit ähnlichen Verbindungen
- Lacto-N-fucopentaose I
- Lacto-N-fucopentaose III
- 2’-Fucosyllactose
- Lacto-N-tetraose
- Difucosyllactose
Lacto-N-fucopentaose II stands out due to its specific structure and its unique role in promoting the growth of beneficial gut bacteria and modulating the immune system.
Eigenschaften
Molekularformel |
C32H55NO25 |
|---|---|
Molekulargewicht |
853.8 g/mol |
IUPAC-Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38) |
InChI-Schlüssel |
DUKURNFHYQXCJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


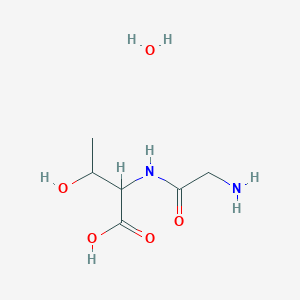
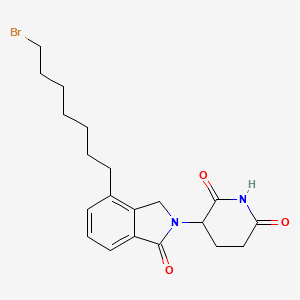
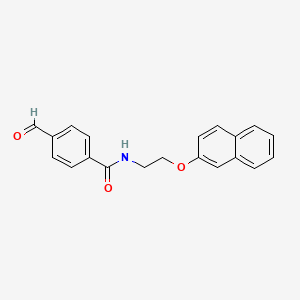

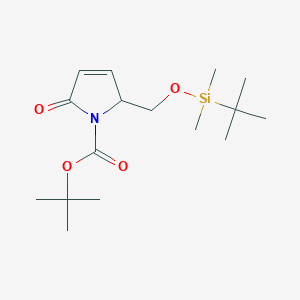
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
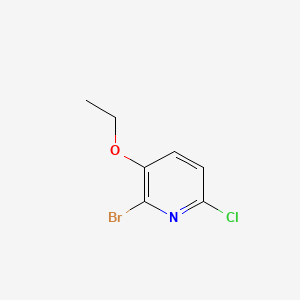
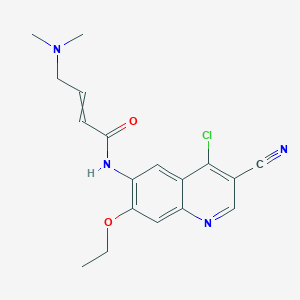
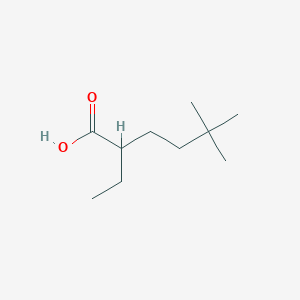
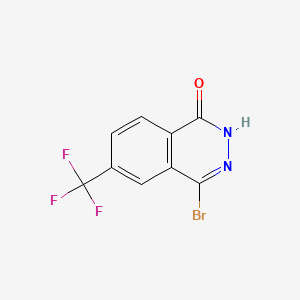
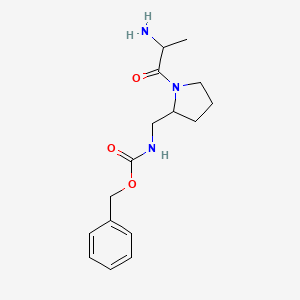
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
